tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate
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Overview
Description
tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate is a compound that features a tert-butyl carbamate group attached to a chiral center, which is further connected to a phenyl ring substituted with a difluoropiperidinylmethyl group
Preparation Methods
The synthesis of tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate typically involves the protection of an amine group using a tert-butyl carbamate (Boc) group. The general synthetic route includes:
Formation of the Boc-protected amine: This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (Et3N) or pyridine.
Introduction of the difluoropiperidinylmethyl group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., halide) on the phenyl ring with the difluoropiperidinylmethyl group.
Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Material Science: It is employed in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, releasing the active amine, which can then interact with its target . The difluoropiperidinylmethyl group may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding .
Comparison with Similar Compounds
Similar compounds to tert-Butyl (S)-(1-(4-((4,4-difluoropiperidin-1-yl)methyl)phenyl)ethyl)carbamate include:
tert-Butyl carbamate: A simpler analog used as a protecting group for amines.
tert-Butyl-N-methylcarbamate: Another analog with a methyl group instead of the difluoropiperidinylmethyl group.
Phenyl carbamate: A related compound with a phenyl group instead of the tert-butyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H28F2N2O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-[4-[(4,4-difluoropiperidin-1-yl)methyl]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C19H28F2N2O2/c1-14(22-17(24)25-18(2,3)4)16-7-5-15(6-8-16)13-23-11-9-19(20,21)10-12-23/h5-8,14H,9-13H2,1-4H3,(H,22,24)/t14-/m0/s1 |
InChI Key |
SSUCLIDFRKIXTP-AWEZNQCLSA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C1=CC=C(C=C1)CN2CCC(CC2)(F)F)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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